

Rhetsinine CAS number and molecular formula

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Compound of Interest

Compound Name: Rhetsinine

Cat. No.: B150225

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An In-depth Technical Guide to Rhetsinine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to **Rhetsinine**, a naturally occurring alkaloid with significant therapeutic potential.

Core Identity

Rhetsinine, also known as hydroxyevodiamine, is a quinazolinone alkaloid. Its fundamental chemical identifiers are summarized below.

| Parameter | Value |
|-------------------|--|
| CAS Number | 526-43-2[1] |
| Molecular Formula | C ₁₉ H ₁₇ N ₃ O ₂ [1] |
| Molecular Weight | 319.36 g/mol [1] |
| IUPAC Name | 2-[2-(methylamino)benzoyl]-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one |
| Synonyms | Hydroxyevodiamine[1] |

Biological Activity

Rhetsinine has demonstrated notable efficacy in two primary areas of pharmacological interest: as an inhibitor of the enzyme aldose reductase and as a potent antibacterial agent.

Aldose Reductase Inhibition

Rhetsinine exhibits inhibitory activity against aldose reductase, a key enzyme in the polyol pathway. The overactivation of this pathway is a contributing factor to the pathogenesis of diabetic complications.

| Parameter | Value | Reference |
|------------------|--------------|-----------|
| IC ₅₀ | 24.1 μ M | [2] |

The ability of **Rhetsinine** to inhibit aldose reductase highlights its potential as a lead compound for the development of novel therapies aimed at preventing or mitigating long-term diabetic complications.

Antibacterial Activity

Rhetsinine has shown significant antibacterial effects against several phytopathogenic bacteria belonging to the *Xanthomonas* genus.

| Target Organism | EC ₅₀ (nmol) | EC ₅₀ (μ M) |
|---|-------------------------|-----------------------------|
| <i>Xanthomonas oryzae</i> pv. <i>oryzae</i> | 3.13 | 3.13 |
| <i>Xanthomonas oryzae</i> pv. <i>oryzicola</i> | 14.32 | 14.32 |
| <i>Xanthomonas campestris</i> pv. <i>campestris</i> | 32.72 | 32.72 |

Note: The EC₅₀ values in μ M are based on an assumed assay volume of 1 mL for a direct conversion from nmol.

Experimental Protocols

The following sections detail the methodologies for the synthesis of **Rhetsinine** and for conducting key biological assays.

Synthesis of Rhetsinine

The chemical synthesis of **Rhetsinine** can be carried out via the condensation of 1,2,3,4-tetrahydro- β -carboline with N-methylisatoic anhydride, as originally described by Pachter and Suld.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 1,2,3,4-tetrahydro- β -carboline and N-methylisatoic anhydride in a high-boiling point solvent such as dimethylformamide (DMF).
- **Reaction Conditions:** Heat the mixture to reflux and maintain for several hours to facilitate the condensation and subsequent cyclization reactions.
- **Product Isolation:** Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water to precipitate the crude product.
- **Purification:** Collect the solid product by vacuum filtration. Purify the crude **Rhetsinine** by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain the final product with high purity.

Aldose Reductase Inhibition Assay

The following is a generalized protocol for assessing the aldose reductase inhibitory potential of **Rhetsinine**.

- **Enzyme Preparation:** Isolate and purify aldose reductase from a suitable biological source, for instance, rat lenses.
- **Assay Mixture Preparation:** In a cuvette, prepare a reaction mixture consisting of a phosphate buffer, NADPH, and the purified aldose reductase enzyme.
- **Inhibitor Introduction:** Add **Rhetsinine**, dissolved in a minimal amount of a suitable solvent like DMSO, to the assay mixture across a range of concentrations. A solvent-only control should be run in parallel.

- **Reaction Initiation:** Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to the mixture.
- **Spectrophotometric Analysis:** Monitor the rate of NADPH oxidation by measuring the decrease in absorbance at a wavelength of 340 nm over a set period.
- **IC₅₀ Determination:** Calculate the percentage of enzyme inhibition for each concentration of **Rhetsinine**. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antibacterial Activity Assay against Xanthomonas

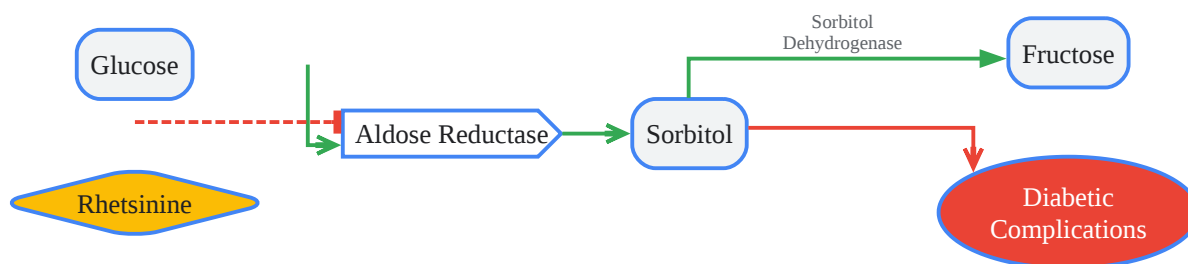
The antibacterial efficacy of **Rhetsinine** against Xanthomonas species can be determined using a broth microdilution method.

- **Bacterial Culture Preparation:** Grow the target Xanthomonas strains in an appropriate liquid broth medium until they reach a logarithmic growth phase.
- **Preparation of Test Plates:** In a 96-well microtiter plate, perform serial dilutions of **Rhetsinine** in the growth medium.
- **Inoculation:** Inoculate each well with a standardized suspension of the bacterial culture. Include positive controls (bacteria and medium only) and vehicle controls (bacteria, medium, and the solvent used for **Rhetsinine**).
- **Incubation:** Incubate the microtiter plate under conditions that are optimal for the growth of the Xanthomonas species (e.g., 28°C for a duration of 24 to 48 hours).
- **Assessment of Bacterial Growth:** Quantify bacterial growth by measuring the optical density of each well at 600 nm with a microplate reader.
- **EC₅₀ Calculation:** Determine the half-maximal effective concentration (EC₅₀) by plotting the percentage of growth inhibition versus the concentration of **Rhetsinine**.

Signaling Pathways and Logical Workflows

Rhetsinine's Role in the Polyol Pathway

Rhetsinine's inhibitory action on aldose reductase directly interferes with the polyol pathway, a metabolic route that is closely linked to the onset of diabetic complications.

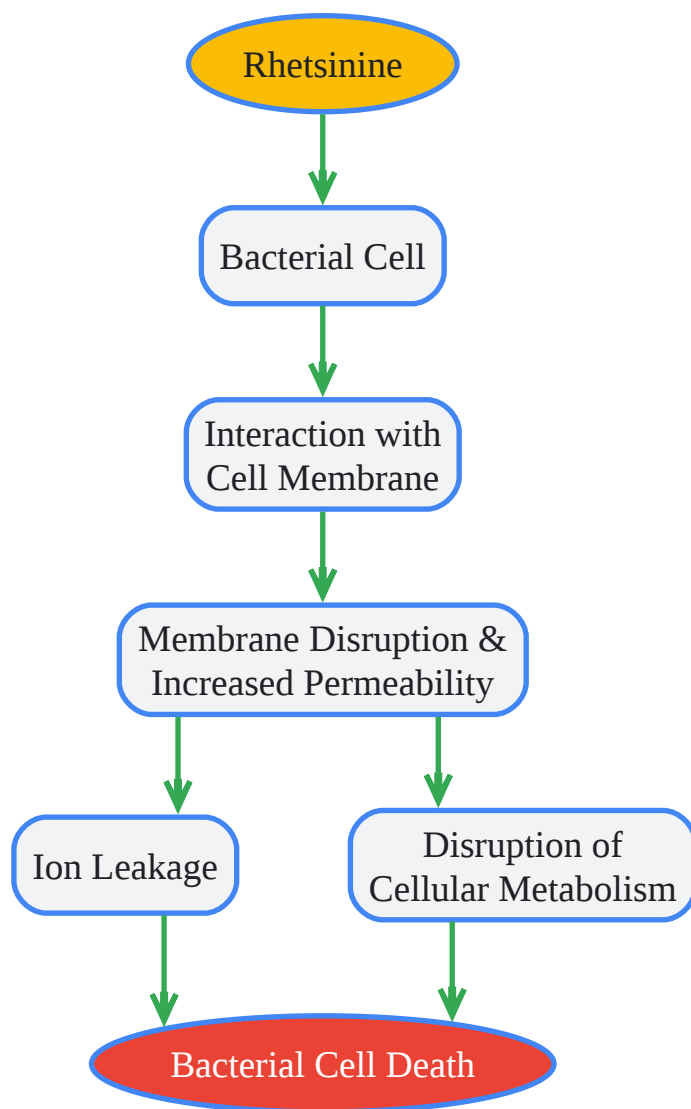


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Caption: **Rhetsinine** inhibits Aldose Reductase in the Polyol Pathway.

Proposed Antibacterial Mechanism of Action

The antibacterial activity of **Rhetsinine** is hypothesized to proceed through the disruption of the bacterial cell membrane, a mechanism observed for other antimicrobial compounds.



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Caption: Proposed workflow for **Rhetsinine**'s antibacterial activity.

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References

- 1. Rhetsinine | C₁₉H₁₇N₃O₂ | CID 99652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of rhetsinine isolated from *Evodia rutaecarpa* on aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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